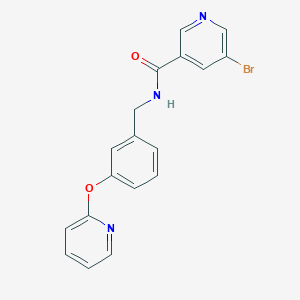

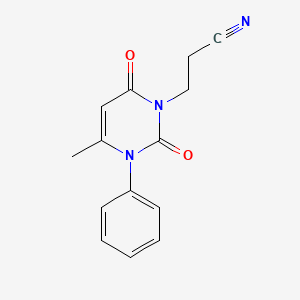

![molecular formula C11H9NO3S B2586777 5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1307299-54-2](/img/structure/B2586777.png)

5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a type of thiazolidine derivative . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named “2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid” was synthesized from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesized complex was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be complex. For example, a tetranuclear Co4 cluster, namely [Co4(L)2(μ2-OCH3)2(μ3-OCH3)2(CH3OH)2]·2CH3OH (1, H2L = 2-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid), was synthesized and characterized by IR, elemental analysis, thermogravimetric analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis

Thiazolidine derivatives have been used in various chemical reactions. They have been employed in multicomponent reactions, click reactions, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can vary. For example, a compound named “1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione” has a molecular weight of 362.43 and is a solid at room temperature .Aplicaciones Científicas De Investigación

Corrosion Inhibition

5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives have been studied for their effectiveness as corrosion inhibitors. Research shows that these compounds can effectively inhibit corrosion of mild steel in hydrochloric acid solution, with efficiency increasing at higher concentrations. They adhere to the mild steel surface, obeying the Langmuir adsorption isotherm, and exhibit mixed-type inhibition properties (Yadav, Behera, Kumar, & Yadav, 2015).

Antimicrobial Activity

Thiazolidinedione derivatives, including 5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, have shown promising results in antimicrobial applications. Studies reveal their effectiveness against various pathogenic strains of bacteria and fungi. Some compounds exhibit superior inhibitory activities compared to reference drugs against certain bacterial strains, notably Gram-positive bacteria, and show good antifungal activity against Candida albicans (Stana et al., 2014).

Synthesis and Structural Studies

Research into the synthesis and structure of 5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives has expanded knowledge in the field. These compounds have been synthesized through various chemical processes and their structures have been characterized using methods like X-ray diffraction, NMR, and MS spectroscopy. This research provides valuable insights into the chemical nature and potential applications of these derivatives (Popov-Pergal et al., 2010).

Potential ERK1/2 Inhibitors

Studies have indicated that analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a close relative of 5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, may function as substrate-specific ERK1/2 inhibitors. This research provides a foundation for developing new inhibitors targeting specific substrates (Li et al., 2009).

Aldose Reductase Inhibitors

Thiazolidinedione derivatives, including those related to 5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, have been evaluated as aldose reductase inhibitors. These compounds have shown significant activity in inhibiting enzyme activity and preventing lens swelling in rat models, indicating potential in managing diabetic complications (Sohda et al., 1982).

Mecanismo De Acción

The mechanism of action of thiazolidine derivatives can vary depending on their structure and the specific biological target. For instance, some thiazolidine derivatives have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Safety and Hazards

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Propiedades

IUPAC Name |

(5E)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEQHDQLEYCLSC-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/2\C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

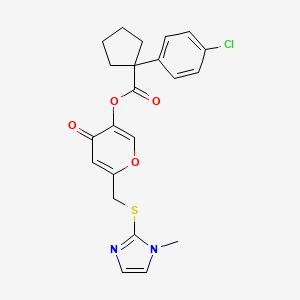

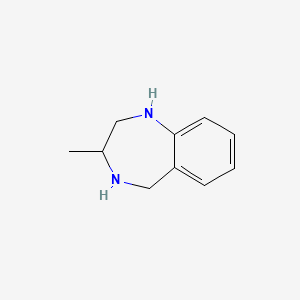

![2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2586696.png)

![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)

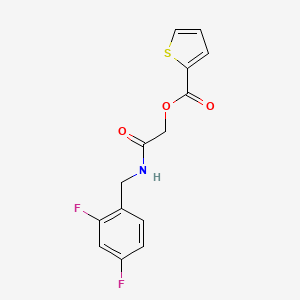

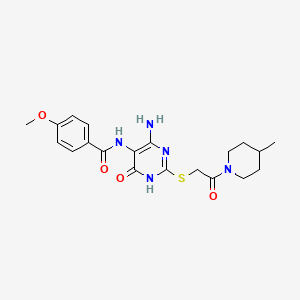

![4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2586699.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2586706.png)

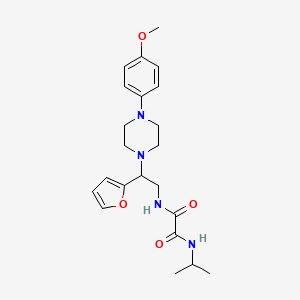

![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)

![(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586714.png)